Rasburicase - 134774-45-1

Rasburicase

Catalog Number: EVT-1522707
CAS Number: 134774-45-1
Molecular Formula: C1523H2383N417O462S7
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rasburicase is produced using recombinant DNA technology, derived from a genetically modified strain of Saccharomyces cerevisiae. The cDNA coding for rasburicase was cloned from Aspergillus flavus, allowing for efficient production and purification of the enzyme . It falls under the classification of uricolytic agents, specifically designed to manage elevated uric acid levels in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of rasburicase involves several key steps:

  1. Gene Cloning: The gene encoding urate oxidase is extracted from Aspergillus flavus and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into Saccharomyces cerevisiae, which serves as the host organism for protein expression.
  3. Cultivation: The genetically modified yeast is cultured under controlled conditions to promote the expression of rasburicase.
  4. Purification: The enzyme is purified through various chromatography techniques, ensuring high purity and activity levels compared to non-recombinant forms .

The resulting product is a tetrameric protein composed of identical subunits, each with a molecular mass of approximately 34 kDa. The monomer has a molecular formula of C1523H2383N417O462S7C_{1523}H_{2383}N_{417}O_{462}S_{7} and consists of a single polypeptide chain containing 301 amino acids .

Molecular Structure Analysis

Structure and Data

Rasburicase exhibits a complex three-dimensional structure essential for its enzymatic function. The enzyme operates as a tetramer, with each subunit contributing to the active site responsible for catalyzing the oxidation of uric acid. The absence of intra- or inter-disulfide bridges within the monomer contributes to its stability during physiological conditions .

Key structural data includes:

  • Molecular Mass: Approximately 34 kDa per subunit.
  • Amino Acid Composition: 301 amino acids per monomer.
  • Active Site: Contains residues critical for substrate binding and catalysis.
Chemical Reactions Analysis

Reactions and Technical Details

Rasburicase catalyzes the following reaction:

Uric AcidRasburicaseAllantoin\text{Uric Acid}\xrightarrow{\text{Rasburicase}}\text{Allantoin}

This reaction involves the oxidation of uric acid to allantoin via an intermediate compound, 5-hydroxyisourate. The process also generates hydrogen peroxide as a byproduct, which is subsequently neutralized by antioxidant systems within the body .

In terms of kinetics, rasburicase demonstrates rapid action, with significant reductions in blood uric acid levels observed within hours after administration .

Mechanism of Action

Process and Data

The mechanism by which rasburicase operates involves several steps:

  1. Substrate Binding: Uric acid binds to the active site of rasburicase.
  2. Catalytic Conversion: The enzyme facilitates the oxidation of uric acid to allantoin through electron transfer processes.
  3. Product Release: Allantoin, being highly soluble, is readily excreted by the kidneys.

The half-life of rasburicase ranges from 15 to 22 hours, allowing for once-daily dosing in clinical settings . Its pharmacokinetics have been studied primarily in pediatric and adult populations with hematological malignancies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rasburicase presents several notable physical and chemical properties:

  • Appearance: White to off-white lyophilized powder.
  • Solubility: Highly soluble in water after reconstitution.
  • Stability: Maintains activity under specific storage conditions (refrigerated).
  • pH Range: Optimal activity typically occurs at physiological pH.

The enzyme's stability is crucial for its use in clinical applications, ensuring efficacy during storage and administration .

Applications

Scientific Uses

Rasburicase is primarily utilized in oncology settings for:

  • Management of Hyperuricemia: Particularly in patients at high risk for tumor lysis syndrome due to rapid cell turnover during chemotherapy.
  • Prevention of Acute Kidney Injury: By lowering uric acid levels quickly, it helps prevent complications associated with elevated uric acid concentrations.
  • Research Applications: Rasburicase's mechanism has been studied extensively to understand purine metabolism and its implications in various metabolic disorders.
Introduction to Rasburicase in Biomedical Context

Rasburicase (recombinant urate oxidase) represents a significant advancement in managing hyperuricemia associated with tumor lysis syndrome (TLS). This enzyme therapy rapidly converts uric acid—a poorly soluble end product of purine catabolism in humans—into soluble allantoin, preventing renal complications during cytotoxic cancer treatments. Unlike traditional inhibitors like allopurinol, rasburicase acts directly on existing uric acid pools, offering immediate biochemical correction [1] [3]. Its development leverages evolutionary biology and recombinant technology to address a critical metabolic limitation in primates, including humans, who lack functional urate oxidase due to pseudogenization during evolution [3] [9].

Biochemical Role of Urate Oxidase in Purine Catabolism

Purine degradation culminates in uric acid formation in humans. While most mammals further metabolize uric acid via urate oxidase (uricase) to allantoin (5–10× more water-soluble), humans and higher primates lack functional urate oxidase due to evolutionary gene silencing [2] [3]. This enzyme catalyzes the reaction:$$\text{Uric acid + O}2 + \text{H}2\text{O} \xrightarrow{\text{Urate oxidase}} \text{Allantoin + CO}2 + \text{H}2\text{O}2$$The hydrogen peroxide ($\text{H}2\text{O}_2$) byproduct necessitates efficient antioxidant systems (e.g., catalase) to prevent oxidative damage, particularly in erythrocytes [1] [9].

  • Table 1: Key Properties of Uric Acid vs. Allantoin

    PropertyUric AcidAllantoin
    Aqueous Solubility6.5 mg/dL (pH 5.0)200–300 mg/dL
    Renal Excretion MechanismActive transportPassive filtration
    Tubular Precipitation RiskHighNegligible
  • G6PD Deficiency Consideration:The $\text{H}2\text{O}2$ generated during uric acid oxidation can induce hemolytic anemia in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients, as their erythrocytes cannot regenerate reduced glutathione sufficiently. This contraindication underscores the enzyme’s mechanistic dependence on cellular redox homeostasis [5] [9].

Historical Development of Recombinant Urate Oxidase Therapies

The therapeutic application of urate oxidase began with Uricozyme®, a non-recombinant form purified from Aspergillus flavus cultures in 1975. Though effective, its impurity (≤22% protein content) caused hypersensitivity in ~5% of patients, limiting utility [3].

  • Recombinant Technology Advancements:In the 1990s, genetic cloning of A. flavus urate oxidase cDNA into Saccharomyces cerevisiae enabled large-scale production of purified rasburicase (≥99% homogeneity). This reduced antigenicity while retaining catalytic efficiency [3] [7]. The FDA approved rasburicase (Elitek®) in 2002 for pediatric TLS, expanding to adults later.

  • Key Clinical Validation Milestones:

  • Compassionate-Use Trials (2001): Demonstrated rapid uric acid reduction (mean 13.1 mg/dL → 0.3 mg/dL) in 160 hyperuricemic patients with hematologic malignancies [7].
  • Comparative Trials: Rasburicase reduced uric acid levels 2.6-fold faster than allopurinol within 4 hours, critical for TLS management [6] [7].

  • Table 2: Evolution of Urate Oxidase Therapies

    Therapeutic AgentSourceTimelineKey LimitationsAdvancements
    Uricozyme®A. flavus extract1975–1990sHypersensitivity (5%); low purityFirst clinical uricase
    RasburicaseRecombinant (S. cerevisiae)Post-2002G6PD contraindication; costHigh purity; reduced immunogenicity
    PegloticasePEGylated porcine-baboon recombinant2010High immunogenicityProlonged half-life

Rasburicase: Taxonomic Origins and Evolutionary Divergence from Mammalian Uricases

Rasburicase originates from Aspergillus flavus, a filamentous fungus phylogenetically distant from mammalian uricases. Its protein structure reflects adaptations distinct from mammalian enzymes.

  • Molecular Architecture:Rasburicase is a homotetrameric protein (301 amino acids/monomer; ~34 kDa/subunit) with each subunit containing a deep catalytic pocket binding uric acid via conserved residues (e.g., Thr69, Asn254) [5] [9]. Unlike mammalian uricases, it lacks N-glycosylation sites but retains critical cysteine residues stabilizing tertiary structure [3].

  • Evolutionary Divergence Metrics:

  • Sequence identity between A. flavus urate oxidase and functional mammalian (baboon) uricase is ~68%, with key differences in loop regions affecting immunogenicity [3] [9].
  • The enzyme’s optimal pH (7.0–7.5) aligns with human plasma physiology, unlike acidic-pH-preferring bacterial uricases [3].

  • Pseudogenization of Primate Uricase:Humans possess a frameshift-mutated uricase pseudogene (UOX) on chromosome 1p22. Comparative genomics reveals this inactivation occurred ~15–20 million years ago in hominoids, possibly due to dietary shifts reducing purine intake or selective advantages from uric acid’s antioxidant effects [3] [9].

  • Structural Implications for Catalysis:Fungal urate oxidases exhibit higher catalytic efficiency ($k{cat}/Km$ = 1.2 × 10^6 M^−1s^−1) than porcine counterparts due to broader substrate channels facilitating oxygen access. This enables rasburicase to reduce serum uric acid by >90% within 4 hours [1] [5].

  • Table 3: Taxonomic and Structural Comparison of Urate Oxidases

    FeatureRasburicase (A. flavus)Mammalian (Baboon)Human Pseudogene
    Amino Acid Length301304Truncated (stop codon at exon 2)
    Quaternary StructureTetramerTetramerNon-functional
    Sequence Identity100% (recombinant)~68%~80% (to functional)
    Catalytic $K_m$ (μM)37.242.1
  • Recombinant Optimization:Codon optimization for expression in S. cerevisiae enhanced protein yield to ~2 g/L culture, overcoming production bottlenecks of earlier fungal extracts [3] [5].

Concluding Remarks

Rasburicase exemplifies how evolutionary biology and recombinant technology converge to address human metabolic constraints. Its development from a fungal enzyme to a lifesaving therapeutic underscores the importance of molecular phylogenetics in drug design. Future directions include engineering reduced immunogenicity and oxidative byproduct mitigation, potentially through site-directed mutagenesis or fusion proteins [3] [5].

  • Table 4: Compounds Mentioned
    Compound NameRole/Context
    RasburicaseRecombinant urate oxidase
    Uric AcidSubstrate; purine catabolite
    AllantoinProduct; soluble metabolite
    Hydrogen Peroxide ($\text{H}2\text{O}2$)Byproduct; oxidative agent
    Uricozyme®Non-recombinant urate oxidase
    PegloticasePEGylated mammalian-bacterial recombinant uricase

Properties

CAS Number

134774-45-1

Product Name

Rasburicase

Molecular Formula

C1523H2383N417O462S7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.